![molecular formula C22H16N4O5 B213787 N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213787.png)
N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a furan derivative that exhibits anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory process. By inhibiting COX-2 activity, N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide reduces inflammation and pain.
Biochemical and Physiological Effects
N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the synovial fluid of rats with adjuvant-induced arthritis. Additionally, it has been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) in the liver and kidney of rats.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and analgesic drugs. Additionally, it exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and neuropathic pain. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on improving its solubility and bioavailability to enhance its efficacy.
Synthesemethoden
The synthesis of N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide involves the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminobenzophenone to form the corresponding amide. The amide is then reacted with 4-nitro-1H-pyrazole-1-carbaldehyde in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and neuropathic pain.
Eigenschaften
Produktname |
N-(2-benzoylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide |
---|---|
Molekularformel |
C22H16N4O5 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
N-(2-benzoylphenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16N4O5/c27-21(15-6-2-1-3-7-15)18-8-4-5-9-19(18)24-22(28)20-11-10-17(31-20)14-25-13-16(12-23-25)26(29)30/h1-13H,14H2,(H,24,28) |
InChI-Schlüssel |
SKIXCWFXFCNFGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.